(5Z)-1,4-dimethyl-5-{[2-(3-methylphenyl)hydrazinyl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
1,4-DIMETHYL-5-{(Z)-1-[2-(3-METHYLPHENYL)HYDRAZINO]METHYLIDENE}-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, hydrazino group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL-5-{(Z)-1-[2-(3-METHYLPHENYL)HYDRAZINO]METHYLIDENE}-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the Hydrazino Group: The hydrazino group is introduced via a reaction with hydrazine derivatives.
Methylation: Methyl groups are added using methylating agents such as methyl iodide under basic conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL-5-{(Z)-1-[2-(3-METHYLPHENYL)HYDRAZINO]METHYLIDENE}-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,4-DIMETHYL-5-{(Z)-1-[2-(3-METHYLPHENYL)HYDRAZINO]METHYLIDENE}-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL-5-{(Z)-1-[2-(3-METHYLPHENYL)HYDRAZINO]METHYLIDENE}-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **1,4-DIMETHYL-5-{(Z)-1-[2-(2-METHYLPHENYL)HYDRAZINO]METHYLIDENE}-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE
- **1,4-DIMETHYL-5-{(Z)-1-[2-(4-METHYLPHENYL)HYDRAZINO]METHYLIDENE}-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE
Uniqueness
The uniqueness of 1,4-DIMETHYL-5-{(Z)-1-[2-(3-METHYLPHENYL)HYDRAZINO]METHYLIDENE}-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
6-hydroxy-1,4-dimethyl-5-[(E)-[(3-methylphenyl)hydrazinylidene]methyl]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N4O2/c1-10-5-4-6-12(7-10)19-18-9-14-11(2)13(8-17)15(21)20(3)16(14)22/h4-7,9,19,22H,1-3H3/b18-9+ |
InChI Key |
ANXJVXKWZIXFLE-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C/C2=C(N(C(=O)C(=C2C)C#N)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)NN=CC2=C(N(C(=O)C(=C2C)C#N)C)O |
Origin of Product |
United States |
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